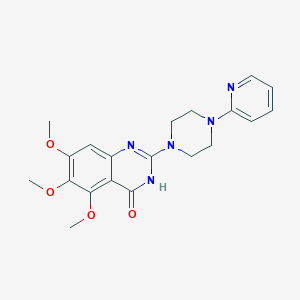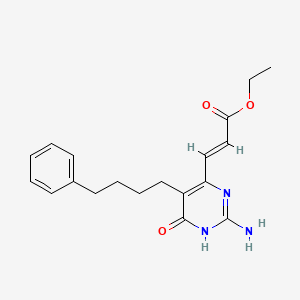
Ethyl 3-(2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidin-4-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidin-4-yl)acrylate is a complex organic compound that belongs to the class of dihydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidin-4-yl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and an appropriate aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidin-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidin-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidin-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidin-4-yl)propanoate
- Ethyl 3-(2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidin-4-yl)butanoate
Uniqueness
Ethyl 3-(2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidin-4-yl)acrylate is unique due to its specific structural features, such as the presence of the acrylate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Properties
CAS No. |
7752-59-2 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl (E)-3-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]prop-2-enoate |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-17(23)13-12-16-15(18(24)22-19(20)21-16)11-7-6-10-14-8-4-3-5-9-14/h3-5,8-9,12-13H,2,6-7,10-11H2,1H3,(H3,20,21,22,24)/b13-12+ |
InChI Key |
BWDATDLJQDJMAS-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=O)NC(=N1)N)CCCCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=O)NC(=N1)N)CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12921622.png)
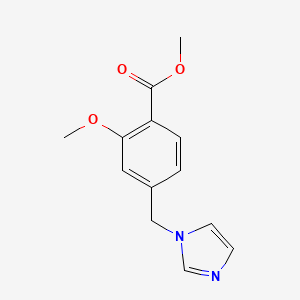

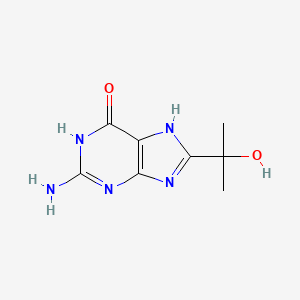
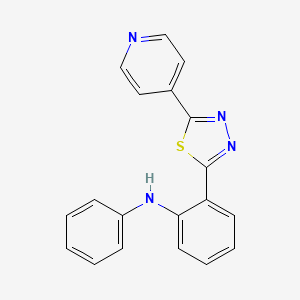
![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)

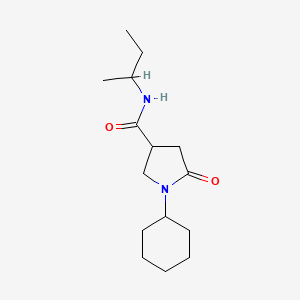
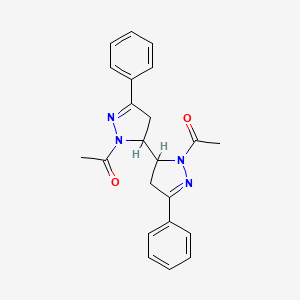
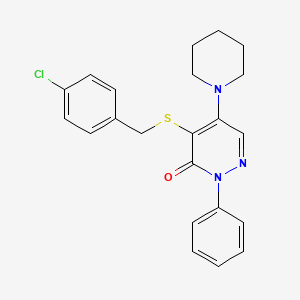
![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)
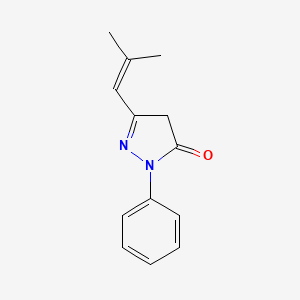
![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
